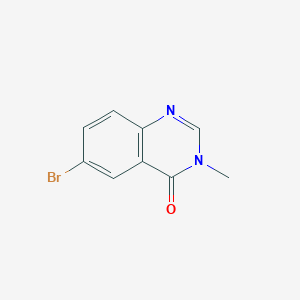
6-Bromo-3-methylquinazolin-4(3H)-one
Descripción general
Descripción
6-Bromo-3-methylquinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family, a class of compounds known for their diverse biological activities. The bromo and methyl substituents on the quinazolinone core structure can significantly influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of 6-bromo-3-methylquinazolin-4(3H)-one derivatives has been explored through various methods. A general approach involves the treatment of quinazolin-4-one with alkyl bromides under phase transfer catalysis conditions, leading to the formation of 3-alkylquinazolin-4-one derivatives, including the 6-bromo-3-propylquinazolin-4-one, which has shown antifungal activity . Another method includes the Knorr synthesis, which involves a condensation between β-keto esters and 4-bromoaniline, followed by cyclization into 6-bromoquinolin-2(1H)-one . Additionally, direct halogenation of 3-amino-2-methylquinazolin-4(3H)-one with bromine has been used to obtain 6-bromo derivatives, which can be further reacted to form Schiff base derivatives .
Molecular Structure Analysis
The molecular structure of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, a closely related compound, has been determined to crystallize in the triclinic system with P-1 space group. The crystal packing is stabilized by hydrogen bonds and π-stacking interactions, which are crucial for the compound's stability and interactions .
Chemical Reactions Analysis
6-Bromo-3-methylquinazolin-4(3H)-one can undergo various chemical reactions due to the presence of reactive sites in its structure. For instance, the bromo substituent can participate in further substitution reactions to create new derivatives, which can be used as intermediates in the synthesis of biologically active compounds . The compound can also be used to prepare Schiff bases by condensation with different substituted aryl aldehydes, leading to new compounds with potential bioactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromo-3-methylquinazolin-4(3H)-one derivatives are influenced by their molecular structure. The presence of bromine and methyl groups can affect the compound's melting point, solubility, and reactivity. The crystal structure analysis provides insights into the intermolecular interactions that can influence these properties . The synthesis methods developed for these compounds often aim to optimize yields and selectivity, which are important for their practical applications .
Aplicaciones Científicas De Investigación
Synthesis and Cancer Treatment Applications
6-Bromo-3-methylquinazolin-4(3H)-one is utilized as an important intermediate in the synthesis of drugs for treating cancers such as colon and rectal cancers. Its synthesis through a process involving cycling, ammoniation, and bromination has been optimized to provide high yields, demonstrating its significance in cancer drug development (He Zheng-you, 2010).
Chemical Synthesis Techniques
Innovative chemical synthesis techniques, such as one-pot three-component synthesis under microwave irradiation and solvent-free conditions, have been employed to create derivatives of 6-Bromo-3-methylquinazolin-4(3H)-one. This method involves using isatoic anhydride, orthoesters, and amines, showcasing the compound's versatility in chemical synthesis (A. Mohammadi, S. S. S. Hossini, 2011).
Halogenation and Schiff Base Derivatives
6-Bromo-3-methylquinazolin-4(3H)-one has been used in direct halogenation processes to yield iodine or bromine derivatives. The simplicity of this protocol without the need for catalysts under mild conditions highlights its practicality in producing new Schiff base derivatives with potential bioactivity (Mudassar A. Sayyed, S. Mokle, Y. Vibhute, 2006).
Biological Activity Studies
Studies have been conducted to understand the antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities of derivatives of 6-Bromo-3-methylquinazolin-4(3H)-one. These compounds have shown significant biological activities, demonstrating their potential in various therapeutic applications (S. Sahu, Md. Afzal Azam, M. Banerjee, S. Acharrya, C. Behera, S. Si, 2008).
Antifungal Bioactivities
Derivatives of 6-Bromo-3-methylquinazolin-4(3H)-one, such as 6-bromo-3-propylquinazolin-4-one, have been synthesized and characterized for their antifungal activities. These findings indicate the compound's potential in the development of new antifungal agents (Gui-ping Ouyang, P. Zhang, Gangfang Xu, B. Song, Song Yang, Linhong Jin, Wei Xue, D. Hu, Ping Lu, Zhuo Chen, 2006).
Hypotensive Agents
Research has shown that certain derivatives of 6-Bromo-3-methylquinazolin-4(3H)-one exhibit hypotensive activity, indicating their potential use as agents to lower blood pressure (Ashok Kumar, M. Tyagi, V. Srivastava, 2003).
Direct SNAr Reaction on Quinazoline Ring
6-Aminoquinazolin-4(3H)-ones have been prepared using platinum–metal group catalysis on C-6-iodo or 6-bromo precursors of 6-Bromo-3-methylquinazolin-4(3H)-one. This process showcases the compound's role in advancing synthetic methodologies (B. Barlaam, C. Harris, Jonathan Lecoq, H. Nguyen, 2012).
Drug Discoveries and Synthesis Improvement
In drug discovery, 6-Bromo-3-methylquinazolin-4(3H)-one derivatives have been synthesized and improved through the telescoping process, demonstrating an increase in yield and purity. This improvement is significant for the quick supply of key intermediates in medicinal chemistry (K. Nishimura, T. Saitoh, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
6-bromo-3-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-5-11-8-3-2-6(10)4-7(8)9(12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSVSXROESVYLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400934 | |
| Record name | 6-Bromo-3-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methylquinazolin-4(3H)-one | |
CAS RN |
57573-59-8 | |
| Record name | 6-Bromo-3-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-3-methyl-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






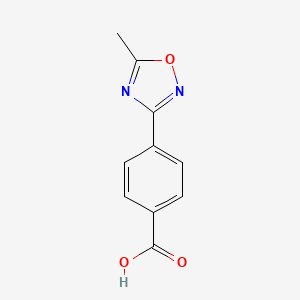



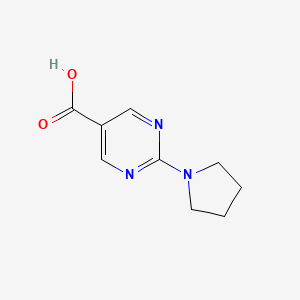
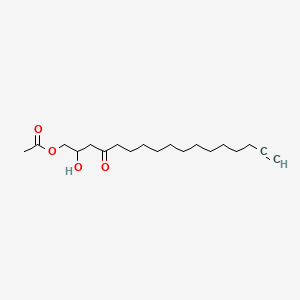
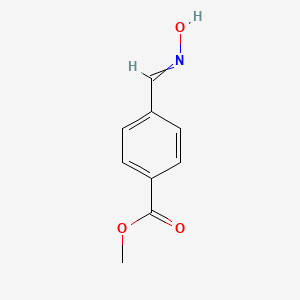
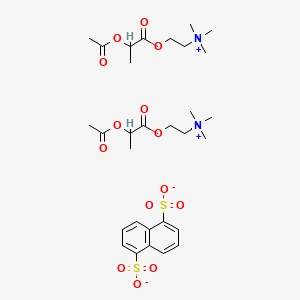

![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)
![4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276707.png)